molecular formula C12H10OS B12077271 1-(3-(Thiophen-3-yl)phenyl)ethanone

1-(3-(Thiophen-3-yl)phenyl)ethanone

Katalognummer: B12077271
Molekulargewicht: 202.27 g/mol
InChI-Schlüssel: DZRDRUAIWXDKPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-(Thiophen-3-yl)phenyl)ethanone is an organic compound that belongs to the class of aromatic ketones It features a thiophene ring attached to a phenyl ring, which is further connected to an ethanone group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(3-(Thiophen-3-yl)phenyl)ethanone can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of thiophene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. For instance, the use of high-purity reagents and controlled reaction temperatures can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-(Thiophen-3-yl)phenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1-(3-(Thiophen-3-yl)phenyl)ethanone has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(3-(Thiophen-3-yl)phenyl)ethanone involves its interaction with specific molecular targets. The compound’s aromatic structure allows it to participate in π-π stacking interactions and hydrogen bonding, which can influence its binding affinity to various receptors or enzymes. These interactions can modulate biological pathways and lead to specific physiological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(3-(Thiophen-3-yl)phenyl)ethanone is unique due to the specific positioning of the thiophene and phenyl rings, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts .

Eigenschaften

Molekularformel

C12H10OS

Molekulargewicht

202.27 g/mol

IUPAC-Name

1-(3-thiophen-3-ylphenyl)ethanone

InChI

InChI=1S/C12H10OS/c1-9(13)10-3-2-4-11(7-10)12-5-6-14-8-12/h2-8H,1H3

InChI-Schlüssel

DZRDRUAIWXDKPR-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC=CC(=C1)C2=CSC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.